Okilactomycin
Overview
Description
Okilactomycin is a novel antibiotic compound isolated from the culture filtrate of a strain of actinomycetes, specifically Streptomyces griseoflavus subsp. zamamiensis . It exhibits significant antimicrobial activity against Gram-positive bacteria and has shown antitumor activity against Ehrlich ascites carcinoma . The compound’s molecular formula is C24H32O6 .
Mechanism of Action
Target of Action
Okilactomycin primarily targets the small ribosomal protein S4 (RPSD), a component of the ribosomal machinery . The ribosome, composed of two asymmetric macromolecular units, is responsible for protein synthesis. Ribosomal proteins like RPSD help maintain the ribosome’s quaternary structure . Inhibiting the synthesis of an r-protein like RPSD can lead to the loss of function and may result in the inhibition of bacterial protein synthesis .
Mode of Action
This compound interacts with its target, RPSD, leading to a preferential inhibition of RNA synthesis . This interaction disturbs the protein synthesis process, which is a composite result of disturbances due to both rRNA and ribosomal protein interactions . The mode of action of this compound may also involve targeting the bacterial fsr Quorum Sensing (QS) system .
Biochemical Pathways
It is known that the compound inhibits rna synthesis, which is a crucial part of the protein synthesis pathway . This inhibition likely disrupts multiple downstream effects and cellular processes that rely on protein synthesis.
Pharmacokinetics
It is known that the compound exhibits activity against gram-positive bacteria, including staphylococcus aureus, with a minimum detection concentration of 3–12 µg/ml
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to antibacterial effects . It has been observed that this compound inhibits 70% of the gelatinase production of Enterococcus faecalis at a 10 µM concentration without a dramatic influence on the bacterial growth . This indicates that this compound can have a significant impact on bacterial virulence factors.
Biochemical Analysis
Biochemical Properties
Okilactomycin plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis. It interacts with ribosomal protein S4 (RPSD), a component of the ribosomal machinery . By binding to RPSD, this compound disrupts the ribosome’s quaternary structure, leading to the inhibition of protein synthesis. This interaction is crucial for its antibacterial activity, as it prevents the bacteria from producing essential proteins required for their survival .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to inhibit the production of gelatinase (GelE) in Enterococcus faecalis at a concentration of 20 µM, with minimal impact on bacterial growth . Additionally, this compound influences cell signaling pathways and gene expression by targeting quorum sensing systems in Gram-positive bacteria, thereby reducing the expression of virulence genes . This modulation of cellular metabolism and gene expression highlights its potential as an anti-virulence agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with ribosomal proteins and RNA. By targeting ribosomal protein S4, this compound alters the conformation of the ribosome, leading to the inhibition of protein synthesis . This disruption of protein synthesis is a composite result of disturbances in both rRNA and ribosomal protein interactions. Additionally, this compound’s ability to inhibit RNA synthesis further contributes to its antibacterial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and activity over extended periods, making it a reliable compound for long-term experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antitumor activity against Ehrlich ascites carcinoma, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in unique metabolic pathways within the producing organism, Streptomyces griseoflavus. The biosynthesis of this compound involves the incorporation of carbon atoms from precursors such as acetate, propionate, and glucose . These metabolic pathways highlight the complex nature of this compound’s production and its interactions with various enzymes and cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity. Understanding the transport mechanisms can provide insights into its efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized within the ribosomal machinery, where it exerts its inhibitory effects on protein synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of okilactomycin involves a series of complex reactions. The synthesis starts with the construction of a linear polyketide fragment, followed by a Diels-Alder reaction to form a heavily substituted cyclohexane . Subsequent steps include catalytic carbonylation, diastereoselective allylation, and formation of a dimethyl acetal . The final stages involve ring-closing metathesis and reduction of the alkene to complete the macrocycle .
Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces griseoflavus subsp. zamamiensis in a suitable medium. The antibiotic is extracted from the culture filtrate using ethyl acetate and purified by silica gel column chromatography . The compound is obtained as colorless prisms from a dichloromethane solution .
Chemical Reactions Analysis
Types of Reactions: Okilactomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA) in methanol.
Substitution: Substitution reactions can be carried out using reagents like methyl chloroformate (CH3OCOCl) and sodium enolate.
Major Products: The major products formed from these reactions include various intermediates that are crucial for the total synthesis of this compound, such as dimethyl acetal and lactone .
Scientific Research Applications
Okilactomycin has several scientific research applications:
Comparison with Similar Compounds
Erythromycin: Like okilactomycin, erythromycin is a macrolide antibiotic that inhibits protein synthesis by binding to the bacterial ribosome.
Uniqueness: this compound is unique due to its specific targeting of ribosomal protein S4, which is less common among antibiotics. This specificity provides a novel approach to inhibiting bacterial protein synthesis and offers potential advantages in overcoming bacterial resistance .
Properties
IUPAC Name |
(1S,3S,6S,10R,12R,13R,16R,19R)-3,10,12,16-tetramethyl-14-methylidene-15,17-dioxo-18,20-dioxatetracyclo[11.5.2.01,6.016,19]icos-4-ene-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-12-7-6-8-16-10-17(20(26)27)14(3)11-24(16)21-23(5,22(28)30-24)19(25)15(4)18(29-21)13(2)9-12/h10,12-14,16,18,21H,4,6-9,11H2,1-3,5H3,(H,26,27)/t12-,13-,14+,16+,18-,21-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZIMLFKBWIOJJ-ZRHSTDQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]2C=C([C@H](C[C@@]23[C@H]4[C@](C(=O)C(=C)[C@H](O4)[C@@H](C1)C)(C(=O)O3)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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